Cuminaldehyde thiosemicarbazone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
[(4-propan-2-ylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H15N3S/c1-8(2)10-5-3-9(4-6-10)7-13-14-11(12)15/h3-8H,1-2H3,(H3,12,14,15) |
InChI Key |
GCIARVDJUYGSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation
Synthetic Pathways for Cuminaldehyde Thiosemicarbazone
The synthesis of this compound is primarily achieved through the condensation reaction of cuminaldehyde and thiosemicarbazide (B42300). This reaction can be performed using both conventional and more environmentally friendly methods.
Conventional Condensation Reaction Protocols
The traditional method for synthesizing this compound involves the refluxing of equimolar amounts of cuminaldehyde and thiosemicarbazide in a suitable solvent, such as ethanol (B145695) or methanol (B129727). researchgate.netresearchgate.netnih.gov A catalytic amount of acid, like acetic acid or hydrochloric acid, is often added to facilitate the reaction. researchgate.netnih.gov The reaction mixture is typically heated for several hours, and upon cooling, the product precipitates out and can be collected by filtration. researchgate.netnih.govchemmethod.com Recrystallization from a suitable solvent, such as methanol, is then performed to purify the resulting crystalline solid. researchgate.net
This method is widely used due to its simplicity and effectiveness, providing good yields of the desired product. nih.gov The general reaction is depicted below:
Cuminaldehyde + Thiosemicarbazide → this compound + Water
Green Chemistry Approaches in Synthesis
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For the synthesis of thiosemicarbazones, including this compound, microwave-assisted synthesis has emerged as a prominent green chemistry approach. mdpi.comnih.govchemrj.org
Microwave irradiation significantly reduces reaction times compared to conventional heating methods. mdpi.comnih.gov For instance, reactions that might take hours under traditional reflux can often be completed in a matter of minutes in a microwave oven. nih.govchemrj.org This method can be carried out using a solvent like ethanol or even under solvent-free conditions, further enhancing its green credentials. mdpi.comnih.gov The use of a small amount of a polar solvent or a catalyst like glacial acetic acid can still be employed to promote the reaction. mdpi.comnih.gov These microwave-assisted protocols not only offer shorter reaction times but also often result in high yields and purity of the final product. nih.gov
Synthesis of this compound Analogs and Derivatives
To explore the structure-activity relationships, numerous analogs and derivatives of this compound have been synthesized. These modifications typically involve changes to the thiosemicarbazone moiety or substitutions on the cuminaldehyde aromatic ring.
Strategies for Chemical Modification of the Thiosemicarbazone Moiety
The thiosemicarbazone moiety offers several sites for chemical modification. One common strategy involves the substitution at the N4-position of the thiosemicarbazide. mdpi.com This can be achieved by reacting various substituted isothiocyanates with hydrazine (B178648) hydrate (B1144303) to form N4-substituted thiosemicarbazides. mdpi.com These intermediates are then condensed with cuminaldehyde to yield the corresponding N4-substituted cuminaldehyde thiosemicarbazones.
Another approach involves the derivatization of the thiosemicarbazone to introduce terminal functional groups for covalent conjugation. mdpi.com This modular approach allows for the introduction of functionalities like hydroxy-alkyl or o-hydroquinone groups, which can be used for anchoring the molecule to nanoparticles or for further conjugation. mdpi.com
Development of Substituted this compound Structures
The development of substituted this compound structures primarily involves the use of different substituted benzaldehydes in the condensation reaction. For example, researchers have synthesized analogs by using 2-isopropylbenzaldehyde (B1297908) and 3-isopropylbenzaldehyde (B1580556) to create positional isomers of this compound. researchgate.net This allows for the investigation of how the position of the isopropyl group on the benzene (B151609) ring affects the properties of the molecule.
Furthermore, a wide range of substituted aldehydes, including those with electron-donating and electron-withdrawing groups, have been reacted with thiosemicarbazide and its derivatives to generate a diverse library of thiosemicarbazone compounds. nih.govjuniv.edu This systematic variation of substituents on the aromatic ring is a crucial strategy for fine-tuning the biological and chemical properties of the resulting thiosemicarbazones.
Structural Characterization Methodologies
The definitive identification and structural elucidation of this compound and its derivatives are accomplished using a combination of spectroscopic and analytical techniques.
| Technique | Information Obtained | Key Findings for this compound & Analogs |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | The disappearance of the C=O stretching vibration from cuminaldehyde and the appearance of the C=N (imine) stretching band confirm the formation of the thiosemicarbazone. nih.gov The C=S stretching vibration is also a characteristic peak. researchgate.netpmf.unsa.ba |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. | ¹H NMR spectra show characteristic signals for the aromatic protons, the isopropyl group protons, and the protons of the thiosemicarbazone moiety (NH and NH₂). nih.govresearchgate.netorientjchem.org ¹³C NMR spectra confirm the number and types of carbon atoms, including the C=N and C=S carbons. researchgate.netsemanticscholar.org |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the molecule. | The molecular ion peak in the mass spectrum corresponds to the calculated molecular weight of this compound, confirming its elemental composition. researchgate.netorientjchem.org |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | Single-crystal X-ray diffraction studies can determine bond lengths, bond angles, and the overall molecular geometry, confirming the E-configuration of the imine bond and revealing details about intermolecular interactions like hydrogen bonding. nih.govmdpi.comresearchgate.net |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S) in the compound. | The experimentally determined elemental composition is compared with the theoretical values calculated from the molecular formula to confirm the purity and identity of the synthesized compound. orientjchem.org |
The combination of these techniques provides a comprehensive and unambiguous characterization of this compound and its analogs, which is essential for understanding their chemical behavior and biological activities.
Spectroscopic Techniques for Structural Elucidation
The precise molecular structure of this compound is confirmed through a combination of spectroscopic methods. These techniques provide detailed information about the compound's functional groups and the connectivity of its atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is instrumental in identifying its key functional groups. The presence of the N-H bonds of the amine and amide groups typically results in absorption bands in the region of 3150-3450 cm⁻¹. The stretching vibration of the azomethine (C=N) group is a characteristic feature, appearing in the range of 1590-1620 cm⁻¹. researchgate.netnih.gov Furthermore, the thione (C=S) group exhibits a characteristic absorption band around 820-845 cm⁻¹ and 1212-1256 cm⁻¹. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the p-isopropylphenyl ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The proton of the azomethine group (-CH=N-) would be identifiable as a singlet around δ 8.0-8.6 ppm. nih.gov The protons of the isopropyl group would present as a septet for the CH proton and a doublet for the two methyl groups. The amine (-NH₂) and amide (-NH-) protons would appear as broad singlets. researchgate.netresearchgate.net
¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data. The carbon of the thione group (C=S) is characteristically found in the downfield region, often above δ 175 ppm. The carbon of the azomethine group (C=N) would also be in the downfield region. The aromatic carbons and the carbons of the isopropyl group would have signals in their respective typical ranges.
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound (C₁₁H₁₅N₃S), the molecular ion peak [M]⁺ would be expected at m/z 221.32. nih.govdrugfuture.comnih.govchemspider.com
Interactive Table 1: Expected Spectroscopic Data for this compound
| Technique | Functional Group/Proton | Expected Chemical Shift/Frequency |
|---|---|---|
| FT-IR | N-H stretching | 3150-3450 cm⁻¹ |
| FT-IR | C=N stretching | 1590-1620 cm⁻¹ |
| FT-IR | C=S stretching | ~820-845 cm⁻¹ and ~1212-1256 cm⁻¹ |
| ¹H NMR | Aromatic-H | δ 7.0-8.0 ppm |
| ¹H NMR | -CH=N- | δ 8.0-8.6 ppm |
| ¹H NMR | -NH and -NH₂ | Variable, broad singlets |
| ¹³C NMR | C=S | > δ 175 ppm |
| Mass Spec | Molecular Ion Peak [M]⁺ | m/z 221.32 |
Crystallographic Analyses for Molecular Geometry
Key insights from a crystallographic analysis would include the determination of the crystal system, space group, and unit cell dimensions. mdpi.com It would also elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the N-H groups and the sulfur atom, which dictate the packing of the molecules in the crystal lattice. researchgate.net These studies are crucial for understanding the supramolecular chemistry of this compound.
Interactive Table 2: General Parameters from a Hypothetical Crystallographic Analysis of this compound
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |
| Bond Lengths (Å) | Distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent bonds |
| Torsion Angles (°) | Conformation of the molecule |
| Hydrogen Bonding Interactions | Intermolecular forces influencing crystal packing |
Coordination Chemistry and Metallation Studies
Synthesis and Characterization of Cuminaldehyde Thiosemicarbazone Metal Complexes
The synthesis of metal complexes with this compound is a focal point of research, driven by the potential to modulate the compound's properties through coordination with different metal centers.
The preparation of transition metal complexes of this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in a refluxing solvent. Common methods involve dissolving the thiosemicarbazone ligand in a hot alcohol, such as methanol (B129727) or ethanol (B145695), and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates) in the same solvent. researchgate.net
For instance, binuclear copper(II) complexes have been synthesized by mixing hot methanolic solutions of copper(II) chloride dihydrate (CuCl₂·2H₂O) and the appropriate this compound derivative in a 1:2 molar ratio. researchgate.net The mixture is refluxed for approximately one hour, during which the crystalline complex precipitates and can be collected by filtration. researchgate.net Similarly, copper(II) and nickel(II) complexes of this compound (Htcum) have been prepared and characterized. nih.govresearchgate.net The general synthetic approach is adaptable for a range of transition metals, including cobalt(II), nickel(II), and copper(II), often by refluxing the ligand and the metal chloride salt in a solvent like 1,4-dioxane. jocpr.com
Mixed-ligand complexes, incorporating another ligand in addition to this compound, can also be prepared. For example, nickel(II) complexes have been synthesized by reacting a thiosemicarbazone ligand with nickel(II) chloride hexahydrate and triphenylphosphine (B44618) (PPh₃) in refluxing ethanol. mdpi.com The resulting complexes often exhibit different geometries and properties compared to their simpler counterparts. mdpi.com
Table 1: Analytical Data for Binuclear Copper(II) Complexes of Cuminaldehyde Thiosemicarbazones
This table is based on data for this compound (CTH) and its N(4)-substituted derivatives (CMTH, CETH, CPTH) as reported in literature. researchgate.net
| Compound | Formula | Formula Weight ( g/mol ) | Color | Yield (%) | M.P. (°C) |
| [Cu(CT)Cl]₂ | C₂₀H₂₄N₆S₂Cl₂Cu₂ | 646.6 | Dark Green | 75 | 230 |
| [Cu(CMT)Cl]₂ | C₂₂H₂₈N₆S₂Cl₂Cu₂ | 674.7 | Dark Green | 72 | 225 |
| [Cu(CET)Cl]₂ | C₂₄H₃₂N₆S₂Cl₂Cu₂ | 702.7 | Dark Green | 70 | 210 |
| [Cu(CPT)Cl]₂ | C₃₂H₃₂N₆S₂Cl₂Cu₂ | 798.8 | Dark Green | 78 | 240 |
CT = Cuminaldehyde thiosemicarbazonate; CMT = Cuminaldehyde-N(4)-methylthiosemicarbazonate; CET = Cuminaldehyde-N(4)-ethylthiosemicarbazonate; CPT = Cuminaldehyde-N(4)-phenylthiosemicarbazonate.
Thiosemicarbazones are flexible ligands capable of coordinating to metal ions in several ways. researchgate.net Typically, this compound acts as a bidentate ligand, binding to the metal center through the sulfur atom of the thione group and the nitrogen atom of the azomethine group (C=N). researchgate.neticm.edu.pl This forms a stable five-membered chelate ring. mdpi.com
Coordination can occur with the ligand in its neutral (thione) form or, more commonly, in its deprotonated (thiolate) form, where it acts as a monoanionic ligand. researchgate.netresearchgate.net The deprotonation of the N-H group adjacent to the sulfur atom is facilitated by the presence of the metal ion, which stabilizes the resulting negative charge. benthamopenarchives.com In many documented crystal structures of metal-thiosemicarbazone complexes, the C-S bond length is longer than a typical double bond, while the adjacent C-N bond is shorter than a single bond, confirming the prevalence of the thiolate resonance form upon coordination. benthamopenarchives.com
The geometry of the resulting complex is influenced by the metal ion, its oxidation state, and the presence of other ligands. researchgate.net For example, copper(II) and nickel(II) complexes of thiosemicarbazones can adopt square planar or octahedral geometries. mdpi.comresearchgate.net In the case of binuclear copper(II) complexes of cuminaldehyde thiosemicarbazones, electron spin resonance (ESR) studies indicate a dimeric structure that can dissociate into mononuclear units in polar solvents like DMSO. researchgate.net In some instances, particularly with ligands containing additional donor atoms, thiosemicarbazones can act as tridentate chelators, such as ONS or NNS systems. mdpi.commdpi.com While this compound itself typically binds in a bidentate N,S fashion, its derivatives can exhibit more complex coordination modes. ias.ac.in
Influence of Metal Coordination on Electronic and Chemical Properties
The coordination of a metal ion to the this compound molecule profoundly alters its electronic structure and chemical reactivity. These changes are central to the diverse applications of these metal complexes.
A significant consequence of metallation is the enhancement of the lipophilicity of the thiosemicarbazone ligand. benthamopenarchives.compmf.unsa.ba The coordination process can effectively shield the polar thiosemicarbazide (B42300) portion of the molecule around the metal center. This leaves the hydrophobic parts of the ligand, such as the cuminaldehyde-derived aromatic ring, exposed to the solvent, which can facilitate passage across biological membranes. researchgate.netbenthamopenarchives.com
Furthermore, metal coordination can unlock new avenues of chemical reactivity. Thiosemicarbazone metal complexes, particularly those of palladium, have been successfully employed as catalysts in cross-coupling reactions. mdpi.com For example, palladium(II) complexes derived from thiosemicarbazones have shown catalytic activity in Suzuki and Heck reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. mdpi.com This catalytic activity is a direct result of the new electronic environment created by the metal-ligand interaction, which is absent in the free ligand. The ability of the metal center to participate in oxidative addition and reductive elimination cycles, which are key steps in these catalytic processes, is enabled by the coordination of the thiosemicarbazone ligand. mdpi.com
The redox properties of this compound are significantly modified upon complexation with redox-active metals like copper and iron. Cyclic voltammetry studies of binuclear copper(II) complexes of this compound show an irreversible reduction wave, which has been attributed to the reduction of the azomethine (C=N) group of the ligand. researchgate.net
In other copper(II) thiosemicarbazone systems, electrochemical studies have identified a broad reduction wave corresponding to the Cu(II)/Cu(I) redox couple, alongside redox processes located on the ligand itself. mdpi.com This indicates that both the metal and the ligand can be active participants in electron transfer processes.
The interplay between the metal's and ligand's redox activity is crucial for some of their biological applications. For instance, the activity of iron-thiosemicarbazone complexes has been linked to a redox cycling mechanism between Fe(III) and Fe(II) states within the cell. pmf.unsa.ba This redox turnover can lead to the generation of reactive oxygen species (ROS) through Fenton-like chemistry, where the metal complex catalyzes the decomposition of hydrogen peroxide. mdpi.compmf.unsa.ba This generation of ROS, a property absent in the free ligand, represents a dramatic change in the chemical reactivity and redox behavior of the thiosemicarbazone upon coordination to a suitable metal ion. benthamopenarchives.com
Table 2: Electrochemical Data for a Representative Copper(II) Thiosemicarbazone Complex
This table presents generalized electrochemical data based on findings for similar Cu(II)-TSC systems. researchgate.netmdpi.com
| Complex System | Redox Process | Potential (V vs. Ag/AgCl) | Characteristic |
| Cu(II)-TSC | Cu(II) → Cu(I) | ~ -0.26 to -0.32 | Broad Reduction Wave |
| Cu(II)-TSC | Ligand Reduction (azomethine) | ~ -1.10 to -1.25 | Irreversible Reduction |
In Vitro Biological Activity Investigations
Antiproliferative and Cytotoxic Activity
The potential of cuminaldehyde thiosemicarbazone as an anticancer agent has been investigated through its effects on the proliferation and viability of human cancer cells.
Cytotoxicity Profiles in Human Cancer Cell Lines (e.g., U937, COLO 205, MCF7)
This compound, also known as Htcum, has demonstrated notable antiproliferative activity against various human cancer cell lines. In a study focusing on the U937 human leukemic cell line, Htcum was found to inhibit cell proliferation and induce apoptosis. nih.gov While the study highlighted the activity of Htcum and its metal complexes, it is important to note that the parent compound itself showed these effects. nih.gov
Research on the human colorectal adenocarcinoma cell line, COLO 205, has also shown the antiproliferative potential of cuminaldehyde derivatives. nih.govresearchgate.netmdpi.com Specifically, this compound has been recognized for its antiproliferative properties and its ability to inhibit topoisomerase II in U937 cells. nih.govmdpi.com
The cytotoxic effects of thiosemicarbazone derivatives have also been explored in breast cancer cell lines such as MCF-7. cyprusjmedsci.comdovepress.com While these studies focus on the broader class of thiosemicarbazones, they underscore the ongoing interest in these compounds for their potential anticancer activities. cyprusjmedsci.comdovepress.com
| Compound | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| This compound (Htcum) | U937 (Human leukemic) | Inhibits proliferation, induces apoptosis, anti-topoisomerase II activity | nih.govnih.govmdpi.com |
| Cuminaldehyde derivatives | COLO 205 (Human colorectal adenocarcinoma) | Antiproliferative activity | nih.govresearchgate.netmdpi.com |
| Thiosemicarbazone derivatives | MCF-7 (Human breast cancer) | Cytotoxic effects | cyprusjmedsci.comdovepress.com |
Mechanisms of Apoptosis Induction
This compound (Htcum) has been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The apoptotic process initiated by Htcum and its metal complexes involves the activation of specific cellular pathways. Studies have demonstrated that these compounds activate caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade. nih.gov The activation of caspase-9 suggests the involvement of the intrinsic or mitochondrial pathway of apoptosis. nih.gov
Further research into the parent compound, cuminaldehyde, provides additional insights that may be relevant to its thiosemicarbazone derivative. Cuminaldehyde has been shown to induce apoptosis through the upregulation of pro-apoptotic genes like bax and bak, and the downregulation of anti-apoptotic genes such as bcl-2 and bcl-XL. allsubjectjournal.com This leads to a loss of mitochondrial membrane potential and the release of cytochrome c, further activating the caspase cascade. allsubjectjournal.com Morphological changes characteristic of apoptosis, including plasma membrane blebbing and nuclear condensation and fragmentation, have also been observed. allsubjectjournal.com
Cell Cycle Perturbation Studies
Investigations into the effect of this compound (Htcum) on the cell cycle of cancer cells have revealed a significant perturbation. Cell cycle analysis of U937 cells treated with Htcum and its metal complexes indicated a stop at the G2/M checkpoint. nih.gov This suggests that the compound may interfere with processes essential for cell division, potentially through direct action on DNA or on enzymes like topoisomerase IIα. nih.gov The arrest of the cell cycle at this phase prevents the cell from entering mitosis, ultimately inhibiting its proliferation. nih.govfrontiersin.org
Interaction with DNA and Nuclear Enzymes (e.g., Topoisomerases I and II)
The interaction of this compound and its derivatives with DNA and key nuclear enzymes has been a subject of scientific investigation. While circular dichroism and UV spectroscopy experiments suggest that DNA is not the primary target for this compound (Htcum) and its metal complexes, these compounds have been shown to be effective inhibitors of topoisomerase IIα. nih.gov Topoisomerases are crucial enzymes that manage the topological state of DNA and are vital for processes like replication and transcription. mdpi.comresearchgate.netnih.gov
Studies on binuclear copper(II) complexes of cuminaldehyde thiosemicarbazones have indicated that these complexes are avid binders to calf thymus DNA and can act as efficient chemical nucleases, suggesting they can cleave DNA. researchgate.net Furthermore, research on cuminaldehyde itself has demonstrated its ability to inhibit both topoisomerase I and II activities in human colorectal adenocarcinoma COLO 205 cells. nih.govmdpi.comallsubjectjournal.com The inhibition of these enzymes can lead to DNA damage and ultimately trigger apoptosis. nih.gov
Antimicrobial Efficacy and Mechanisms of Action
Beyond its anticancer potential, this compound has also been evaluated for its ability to combat microbial growth, particularly against pathogenic fungi.
Antifungal Activity (e.g., against Aspergillus flavus)
This compound has demonstrated significant antifungal activity, particularly against the opportunistic mold Aspergillus flavus. nih.govresearchgate.net This fungus is a major concern for food safety as it can contaminate crops and produce mycotoxins, such as the potent carcinogen aflatoxin B1. nih.govresearchgate.net
| Compound | Fungus | Observed Effect | Reference |
|---|---|---|---|
| This compound and its derivatives | Aspergillus flavus | Inhibition of mycelium growth and aflatoxin production | nih.govresearchgate.netresearchgate.net |
| Other thiosemicarbazones | Aspergillus niger, Candida albicans | Antifungal activity | core.ac.uk |
Antibacterial Spectrum and Cellular Targets
This compound and its derivatives have been investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govunipr.it It has shown inhibitory effects against clinically relevant bacteria such as Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net The antibacterial action is believed to be multifaceted. In silico analyses suggest that cuminaldehyde may act as a membrane permeability enhancer. nih.govplos.org Furthermore, studies on the related compound cuminaldehyde indicate that it can induce the accumulation of reactive oxygen species (ROS) in bacterial cells, leading to oxidative stress and subsequent inhibition of biofilm formation. nih.gov The minimum inhibitory concentration (MIC) of cuminaldehyde against Pseudomonas aeruginosa has been determined to be 150 μg/mL. nih.gov
Antiviral Activity (e.g., against Hepatitis C Virus, SARS-CoV-2 Mpro Enzyme)
The antiviral potential of thiosemicarbazones, including derivatives of cuminaldehyde, has been explored against various viruses. nih.gov Thiosemicarbazones have demonstrated activity against a broad range of DNA and RNA viruses. nih.gov For instance, certain thiosemicarbazones have been shown to potently suppress the replication of the Hepatitis C virus (HCV) in cell culture models. nih.gov The proposed mechanism involves the inhibition of non-structural proteins essential for viral replication. nih.gov
More recently, in the context of the COVID-19 pandemic, there has been significant interest in identifying inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. nih.govresearchgate.netepa.gov While direct studies on this compound's inhibition of SARS-CoV-2 Mpro are emerging, the broader class of aldehyde-containing compounds has been investigated as potential inhibitors. nih.gov These compounds can form a covalent bond with the catalytic cysteine residue in the Mpro active site, thereby blocking its function. nih.gov
Enzyme Inhibition Studies
Topoisomerase I and II Inhibitory Effects
Cuminaldehyde and its thiosemicarbazone derivatives have been identified as inhibitors of topoisomerases, enzymes crucial for managing DNA topology during replication, transcription, and other cellular processes. semanticscholar.orgresearchgate.netmdpi.comnih.govnih.govresearchgate.net Studies have demonstrated that cuminaldehyde can inhibit the activities of both topoisomerase I and topoisomerase II in a dose-dependent manner. semanticscholar.org This inhibition of topoisomerase activity can lead to DNA damage and trigger apoptosis in cancer cells. allsubjectjournal.comsemanticscholar.org The chelation of metal ions, such as copper, by thiosemicarbazones can enhance their topoisomerase inhibitory activity. researchgate.netnih.gov Metal-thiosemicarbazone complexes have been shown to be potent catalytic inhibitors of topoisomerase IIα. nih.govnih.gov
Carbonic Anhydrase II Inhibition
Carbonic anhydrase II (CA-II) is a zinc-containing metalloenzyme involved in various physiological processes, and its inhibition has therapeutic applications. nih.govresearchgate.netfrontiersin.org Thiosemicarbazone derivatives have been synthesized and evaluated as inhibitors of both bovine and human carbonic anhydrase II. nih.gov The thiosemicarbazide (B42300) moiety is believed to play a key role in the inhibition of the enzyme's activity. nih.gov Kinetic studies have revealed that some thiosemicarbazones act as competitive inhibitors of CA-II. nih.gov
Data Tables
Table 1: In Vitro Biological Activities of this compound and Related Compounds
| Biological Activity | Target Organism/Enzyme | Key Findings |
| Antifungal | Aspergillus flavus | Inhibition of fungal growth and hyphal damage. researchgate.net |
| Antimycotoxigenic | Aspergillus flavus | Significant reduction in aflatoxin B1 production. researchgate.netnih.govresearchgate.net |
| Antibacterial | Staphylococcus aureus, Escherichia coli | Inhibition of bacterial growth and biofilm formation. nih.govresearchgate.net |
| Antiviral | Hepatitis C Virus (HCV) | Suppression of viral replication in cell culture. nih.gov |
| Enzyme Inhibition | Topoisomerase I & II | Inhibition of DNA relaxation and decatenation activities. semanticscholar.org |
| Enzyme Inhibition | Carbonic Anhydrase II | Competitive inhibition of enzyme activity. nih.gov |
Urease Enzyme Inhibitory Potential
Urease, a nickel-containing enzyme, plays a crucial role in the pathogenesis of various diseases by hydrolyzing urea (B33335) to ammonia, which can lead to complications such as peptic ulcers and the formation of kidney stones. The inhibitory potential of cuminaldehyde and its derivatives against this enzyme has been a subject of interest.
Research has identified cuminaldehyde, the precursor to this compound, as a potential urease inhibitor. mdpi.com Kinetic studies have revealed that cuminaldehyde exhibits a mixed inhibition mechanism against the urease enzyme. mdpi.com This suggests that it can bind to both the free enzyme and the enzyme-substrate complex.
While direct and extensive studies on this compound's urease inhibitory activity are not widely available, the broader class of thiosemicarbazones has demonstrated significant promise in this area. Numerous thiosemicarbazone derivatives have been synthesized and shown to be potent urease inhibitors, with some exhibiting inhibitory activity greater than the standard inhibitor, thiourea. researchgate.netresearchgate.net For instance, a series of 4-fluorocinnamaldehyde (B1661933) based thiosemicarbazones displayed IC50 values ranging from 2.7 µM to 29.0 µM, with the most potent compound showing a competitive type of inhibition. researchgate.net Another study on morpholine-thiophene hybrid thiosemicarbazones reported uncompetitive inhibition with an IC50 value as low as 3.80 µM for the lead compound. researchgate.net These findings underscore the potential of the thiosemicarbazone scaffold in designing effective urease inhibitors.
Table 1: Urease Inhibition by Selected Thiosemicarbazone Derivatives
| Compound/Derivative | Inhibition Type | IC50 Value (µM) |
| Cuminaldehyde | Mixed | Not specified |
| 4-fluorocinnamaldehyde thiosemicarbazone derivative | Competitive | 2.7 ± 0.5 |
| Morpholine-thiophene hybrid thiosemicarbazone | Uncompetitive | 3.80 ± 1.9 |
| Thiourea (Standard) | - | - |
Note: Data for this compound is not specifically available in the reviewed literature.
Tyrosinase Inhibition Mechanisms
Tyrosinase is a key copper-containing enzyme responsible for the production of melanin, and its overactivity can lead to hyperpigmentation disorders. Thiosemicarbazones have emerged as a highly potent class of tyrosinase inhibitors. nih.govrsc.org
The mechanism of tyrosinase inhibition by thiosemicarbazones is often reversible and can be of a mixed or noncompetitive type. nih.gov This indicates that these compounds can bind to both the free enzyme and the enzyme-substrate complex. nih.gov In cases of mixed inhibition, the inhibition constant (Ki) is typically lower than the enzyme-substrate-inhibitor complex dissociation constant (Kis), suggesting a higher affinity for the free enzyme. nih.gov
Molecular docking studies suggest that the thiosemicarbazide moiety of these compounds plays a crucial role in their inhibitory activity by interacting with the copper ions present in the active site of the tyrosinase enzyme. nih.gov For some benzaldehyde (B42025) thiosemicarbazone derivatives, the phenyl ring has also been implicated in the interaction with the active site. nih.gov Numerous synthetic thiosemicarbazones have been reported with IC50 values below 1 µM, positioning them among the most effective tyrosinase inhibitors known. rsc.org
Table 2: Tyrosinase Inhibition by Selected Thiosemicarbazone Derivatives
| Compound/Derivative | Inhibition Type | IC50 Value (mM) |
| 4-hydroxybenzaldehyde thiosemicarbazone | Mixed | Not specified |
| 4-methoxybenzaldehyde thiosemicarbazone | Mixed | Not specified |
| Oxygenated thiosemicarbazones (Thio-1 to Thio-4) | Competitive | 0.35 - 0.44 |
Note: Specific kinetic data for this compound was not found in the reviewed literature.
Glucose 6-Phosphate Dehydrogenase (G6PD) Inhibition
Glucose 6-phosphate dehydrogenase (G6PD) is a vital enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for producing NADPH, which is crucial for protecting cells from oxidative damage. The inhibition of G6PD is being explored as a potential therapeutic strategy in various diseases.
Currently, there is a lack of specific research data on the inhibitory potential of this compound against the G6PD enzyme in the available scientific literature. However, studies on other related compounds, such as a series of thiosemicarbazone-based aza-ylide derivatives, have demonstrated effective inhibition of G6PD, with IC50 values ranging from 40.77 µM to 58.0 µM. dergipark.org.tr These derivatives were found to exhibit non-competitive inhibition. dergipark.org.tr Further investigation is required to determine if this compound possesses similar inhibitory properties against G6PD.
Investigation of Other Bioactive Properties
Anticonvulsant Activity Assessment
The search for new and effective anticonvulsant agents is a continuous effort in medicinal chemistry. Thiosemicarbazones have been identified as a promising scaffold for the development of such agents.
For example, a series of 6-chlorobenzothiazolyl-2-thiosemicarbazones showed significant anticonvulsant activity in both MES and PTZ screens. nih.gov Similarly, other novel thiosemicarbazone derivatives have demonstrated protective effects in these models. researchgate.netsaapjournals.org The structural features of thiosemicarbazones, including a hydrophobic domain, a hydrogen bonding site, and an electron donor region, are considered important for their anticonvulsant activity. researchgate.net The evaluation of this compound in these models would be necessary to ascertain its potential as an anticonvulsant agent.
Structure Activity Relationship Sar and Mechanistic Insights
Correlations Between Cuminaldehyde Thiosemicarbazone Structure and Biological Efficacy
The fundamental structure of this compound (Htcum) is composed of a cuminaldehyde moiety and a thiosemicarbazone group. The thiosemicarbazone portion (-C=N-NH-C(S)NH2) is a critical pharmacophore, acting as an effective chelating agent for metal ions by binding through its sulfur and hydrazine (B178648) nitrogen atoms. nih.gov This chelating ability is central to its biological action.
Impact of Substituent Modifications on Pharmacological Profiles
Modifying the structure of this compound has a profound impact on its biological activity. Changes to the position of substituents on the aromatic ring or alterations to the thiosemicarbazone backbone itself can fine-tune the compound's efficacy and specificity.
A study on the antifungal properties against Aspergillus flavus highlights the importance of the isopropyl group's position on the benzene (B151609) ring. researchgate.net The parent compound, this compound (Htcum), has the isopropyl group in the para position. Shifting this group to the ortho or meta positions creates distinct pharmacological profiles. researchgate.net Furthermore, replacing the sulfur atom in the thiosemicarbazone moiety with an oxygen atom to form a semicarbazone (Hscum) also significantly alters its activity. researchgate.net These structural modifications influence the molecule's geometry and electronic properties, which in turn affect its interaction with biological targets. researchgate.net
Generally, for the broader class of thiosemicarbazones, substitutions at the terminal N(4)-amine position are known to increase activity against various cancer cell lines. researchgate.net
| Compound Name | Abbreviation | Key Structural Feature | Observed Effect on Aspergillus flavus |
|---|---|---|---|
| This compound | Htcum | Isopropyl group at para-position, contains sulfur | Inhibits aflatoxin biosynthesis and sclerotia development researchgate.net |
| 2-isopropylbenzaldehyde (B1297908) thiosemicarbazone | oHtcum | Isopropyl group at ortho-position | Exhibits distinct biological activity compared to Htcum researchgate.net |
| 3-isopropylbenzaldehyde (B1580556) thiosemicarbazone | mHtcum | Isopropyl group at meta-position | Exhibits distinct biological activity compared to Htcum researchgate.net |
| Cuminaldehyde semicarbazone | Hscum | Sulfur atom replaced by an oxygen atom | Exhibits distinct biological activity compared to Htcum researchgate.net |
Role of Metal Ion Identity and Coordination Environment in SAR of Complexes
The coordination of this compound with metal ions is a key strategy for enhancing its biological activity. researchgate.net The identity of the metal ion and the geometry of the resulting complex are critical determinants of the pharmacological outcome.
Studies involving copper(II) and nickel(II) complexes of this compound have demonstrated that these metal complexes exhibit superior antileukemic activity against the U937 human cell line compared to the free ligand. nih.govresearchgate.net The thiosemicarbazone ligand typically acts as a bidentate agent, coordinating to the metal ion through its sulfur and azomethine nitrogen atoms to form a stable five-membered chelate ring. nih.gov This complexation alters the molecule's lipophilicity, which can regulate its entry into cells. researchgate.net
The resulting metal complexes often show different levels of activity. For example, the copper(II) complex of this compound was found to significantly inhibit U937 cell proliferation in a time-dependent manner with a notable IC50 value. researchgate.net The choice of metal ion is crucial, as different metals can lead to complexes with varied geometries (e.g., square planar, octahedral) and redox properties, thereby influencing their interaction with biological targets. researchgate.net
| Compound | Target Cell Line | Reported IC50 Value (µM) |
|---|---|---|
| Copper(II) complex of this compound | U937 (Human leukemic) | 5.9 researchgate.net |
| Cisplatin (Reference) | U937 (Human leukemic) | 6.6 researchgate.net |
Computational and in Silico Approaches to Research
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. This method is widely used to understand how a ligand, such as cuminaldehyde thiosemicarbazone, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which represents the binding affinity.
While specific docking studies for this compound are not extensively detailed in the available literature, research on its parent compound, cuminaldehyde, provides valuable insights. Studies involving the interaction of cuminaldehyde with plasma proteins like Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) have been conducted. nih.govresearchgate.net For instance, molecular docking calculations using Autodock Vina have shown that cuminaldehyde prefers to bind at drug site 1 of HSA. nih.gov The interactions are primarily driven by hydrophobic forces and hydrogen bonding. nih.govresearchgate.net Key amino acid residues in HSA's binding site, such as LEU219, LEU238, LEU260, SER287, and ARG257, have been identified as interacting with cuminaldehyde. nih.gov
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability and conformational changes of the ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions, calculating the trajectory of atoms and molecules based on classical mechanics. This helps to confirm the stability of the binding predicted by docking and to understand the flexibility of the complex. nih.govmdpi.com For thiosemicarbazone derivatives, MD simulations are crucial for assessing the stability of the ligand within the protein's active site by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov These simulations can confirm if the interactions observed in static docking models are maintained in a more realistic, dynamic environment. nih.gov
Table 1: Molecular Docking Parameters of Cuminaldehyde with Human Serum Albumin (HSA) This table is based on data for the parent compound, cuminaldehyde, as a reference for potential interactions.
| Parameter | Description | Finding for Cuminaldehyde | Reference |
|---|---|---|---|
| Target Protein | The biological macromolecule to which the ligand binds. | Human Serum Albumin (HSA) | nih.gov |
| Binding Site | The specific region on the protein where the ligand binds. | Drug Site 1 (Subdomain IIA) | nih.gov |
| Binding Energy | The calculated affinity of the ligand for the protein; more negative values indicate stronger binding. | Reported as having strong interaction. | nih.gov |
| Interacting Residues | Specific amino acids in the binding site that interact with the ligand. | LEU219, LEU238, LEU260, SER287, ARG257 | nih.gov |
| Interaction Types | The nature of the chemical forces stabilizing the complex. | Hydrophobic forces, Hydrogen bonding | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.org By identifying the physicochemical properties and structural features that influence a molecule's activity, QSAR models can predict the potency of new, unsynthesized compounds. nih.gov This predictive capability is invaluable for prioritizing candidates for synthesis and testing, thereby saving time and resources in drug discovery. researchgate.net
The development of a QSAR model involves several stages. First, a dataset of compounds with known activities is collected. Then, for each compound, a set of numerical values known as "molecular descriptors" is calculated. These descriptors can represent various aspects of the molecule, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., pKa). longdom.orgnih.gov Finally, statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links these descriptors to the biological activity. nih.gov
QSAR models are categorized based on the dimensionality of the descriptors used:
1D-QSAR: Uses global molecular properties like molecular weight or logP. nih.gov
2D-QSAR: Considers the 2D structural formula, including connectivity indices and counts of structural fragments. nih.gov
3D-QSAR: Utilizes the 3D coordinates of the atoms to compute steric and electrostatic fields around the molecule.
4D-QSAR: Extends 3D-QSAR by considering different conformations and orientations of the ligand. nih.gov
While specific QSAR studies for this compound have not been detailed, the methodology is highly applicable. A QSAR model for a series of thiosemicarbazone analogs could identify key structural requirements for a particular biological target, guiding the design of more potent and selective derivatives of this compound.
ADME and Pharmacokinetic Predictions through Computational Methods
In the process of drug development, a compound's success depends not only on its biological activity but also on its pharmacokinetic profile, which is often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. mdpi.com Many drug candidates fail in clinical trials due to poor ADME properties. Computational methods allow for the early prediction of these properties from a molecule's structure, a field known as in silico ADME modeling. mdpi.com
Various software tools and web servers, such as SwissADME, are available to predict a wide range of ADME-related parameters. mdpi.com These predictions are typically based on a compound's structural and physicochemical properties. Key parameters evaluated include:
Lipophilicity (e.g., logP): Affects solubility, permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA): Relates to a molecule's ability to permeate cell membranes.
Drug-Likeness Rules: Empirical rules like Lipinski's Rule of Five, which assess whether a compound has physicochemical properties that would make it a likely orally active drug in humans.
Gastrointestinal (GI) Absorption: Predicts the extent to which a compound will be absorbed from the gut.
Blood-Brain Barrier (BBB) Permeation: Indicates whether a compound can cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits major drug-metabolizing enzymes. mdpi.com
For this compound, these computational predictions would be a critical first step in evaluating its potential as a drug candidate. The results would help to identify potential liabilities, such as poor absorption or a high likelihood of metabolic instability, which could then be addressed through structural modification.
Table 2: Representative ADME Parameters for In Silico Evaluation This table presents a typical set of parameters evaluated computationally for a new chemical entity like this compound.
| Parameter | Description | Importance |
|---|---|---|
| Molecular Weight | The mass of one mole of the substance. | Influences size, solubility, and diffusion. |
| logP (WLOGP) | The logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity. | Crucial for absorption and distribution. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Predicts membrane permeability and transport properties. |
| Hydrogen Bond Donors | Number of N-H and O-H bonds. | Affects solubility and receptor binding. |
| Hydrogen Bond Acceptors | Number of N and O atoms. | Affects solubility and receptor binding. |
| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. | Flags potential issues with oral bioavailability. |
| GI Absorption | Predicted absorption from the gastrointestinal tract. | Essential for oral drug candidates. |
| BBB Permeant | Prediction of whether the compound can cross the blood-brain barrier. | Relevant for CNS-targeting drugs. |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are theoretical methods used to study the electronic structure and properties of molecules. arxiv.org Unlike the classical mechanics used in molecular dynamics, these calculations are based on the principles of quantum mechanics. They provide fundamental insights into a molecule's geometry, reactivity, and spectroscopic properties. Common methods include Density Functional Theory (DFT) and Hartree-Fock (HF) theory. arxiv.org
For a molecule like this compound, quantum chemical calculations can be used to determine a variety of important properties:
Optimized Molecular Geometry: Predicts the most stable 3D arrangement of the atoms.
Charge Distribution: Reveals how electron density is distributed across the molecule, identifying electron-rich and electron-poor regions. This is crucial for understanding electrostatic interactions with biological targets.
Molecular Orbitals: Calculates the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of a molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) Map: Visualizes the electrostatic potential on the surface of the molecule, highlighting sites that are likely to engage in electrophilic or nucleophilic attacks.
Vibrational Frequencies: Predicts the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure.
This detailed electronic structure information helps to rationalize the molecule's behavior in biological systems and provides a theoretical foundation for its observed activity. arxiv.org It allows researchers to understand reactivity and interaction mechanisms at a sub-atomic level, guiding the rational design of more effective analogs. arxiv.org
Q & A
Q. What are the optimal synthetic routes for Cuminaldehyde thiosemicarbazone, and how do reaction conditions influence yield and purity?
Cuminaldehyde TSC is typically synthesized via condensation of cuminaldehyde with thiosemicarbazide under acidic conditions. Key variables include molar ratios (1:1 aldehyde to thiosemicarbazide), solvent choice (e.g., ethanol or methanol), and reaction time (12–24 hours at reflux). Monitoring via TLC and purification by recrystallization ensures purity. Yield optimization (60–85%) requires pH control (~3–4 using HCl) to favor Schiff base formation . Elemental analysis and IR spectroscopy (ν(N-H) at 3396–3120 cm⁻¹, ν(C=S) at 750–800 cm⁻¹) confirm structural integrity .
Q. How is Cuminaldehyde TSC characterized spectroscopically, and what analytical techniques are critical for validation?
Characterization involves:
- IR spectroscopy : Identifies thiosemicarbazone-specific bands (N-H stretching, C=S vibrations).
- NMR (¹H/¹³C) : Confirms imine proton (δ 8.2–8.5 ppm) and aldehyde carbon (δ 190–200 ppm).
- Elemental analysis : Validates C, H, N, S content within ±0.3% of theoretical values.
- UV-Vis : Detects π→π* transitions (250–300 nm) and charge-transfer bands (350–450 nm) for electronic structure insights .
Q. What in vitro models are suitable for preliminary toxicity screening of Cuminaldehyde TSC?
Cyanobacteria (e.g., Synechococcus strains) are effective for toxicity assays due to their sensitivity to xenobiotics. Cuminaldehyde TSC exhibits low toxicity (EC₅₀ > 100 μM) in these models, with biostimulatory effects at subtoxic concentrations (e.g., enhanced chlorophyll-a synthesis). Parallel assays in human cell lines (e.g., HL-60 leukemia cells) using MTT/PI staining validate selective cytotoxicity .
Advanced Research Questions
Q. How do structural modifications of Cuminaldehyde TSC influence its metal-chelating properties and bioactivity?
Substituents on the thiosemicarbazone backbone (e.g., methyl, phenyl groups) alter metal-binding affinity and redox activity. For example:
- Cu(II) complexes : Exhibit enhanced antiproliferative activity (IC₅₀ = 2–10 μM in HeLa cells) via ROS generation and topoisomerase-II inhibition. Stability constants (logβ = 8–12) determined by potentiometry correlate with ligand lipophilicity .
- Pt(II) complexes : Designed for dual photodynamic/chemotherapeutic action, showing DNA intercalation (Kₐ = 10⁴–10⁵ M⁻¹) and cisplatin resistance reversal .
Q. What computational strategies resolve contradictions in Cuminaldehyde TSC’s reported biological activities (e.g., antiproliferative vs. antioxidant effects)?
Contradictory data (e.g., pro-oxidant activity in COLO 205 cells vs. antioxidant effects in fungal models) are analyzed via:
- QSAR modeling : Links substituent electronic parameters (Hammett σ) to activity trends.
- Molecular docking : Predicts interactions with targets like topoisomerase-II (binding energy < −8 kcal/mol) or aflatoxin biosynthetic enzymes .
- ADMET prediction : SwissADME calculates logP (2.5–3.5) and bioavailability scores to prioritize lead compounds .
Q. How do solution-phase studies inform the mechanistic understanding of Cuminaldehyde TSC’s anticancer activity?
Speciation diagrams (pH 2–10) reveal dominant species under physiological conditions (e.g., neutral [Cu(TSC)Cl₂] at pH 7.4). Stability in PBS (t₁/₂ > 24 hours) and membrane permeability (Papp > 1 × 10⁻⁶ cm/s in Caco-2 assays) correlate with cellular uptake. Redox cycling (Fe³⁺/Fe²⁺) measured by cyclic voltammetry (−0.2 to +0.5 V vs. Ag/AgCl) confirms ROS generation capacity .
Q. What experimental designs address challenges in evaluating Cuminaldehyde TSC’s antifungal specificity?
- Targeted assays : Compare inhibition of Aspergillus flavus aflatoxin B₁ biosynthesis (IC₅₀ = 15 μM) vs. sclerotia formation.
- Transcriptomics : RNA-seq identifies downregulated genes (e.g., aflR in aflatoxin pathway).
- Crystal structures : SXRD of TSC-enzyme complexes (e.g., CYP51A1) reveal steric hindrance at the active site .
Methodological Notes
- Contradiction resolution : Cross-validate in vitro results with orthogonal assays (e.g., comet assay for DNA damage vs. flow cytometry for apoptosis).
- Data tables : Include stability constants, spectroscopic assignments, and cytotoxicity indices for comparative analysis .
- Ethical reporting : Disclose solvent toxicity (e.g., DMSO concentrations <0.1% in cell assays) and validate negative controls in biostimulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
